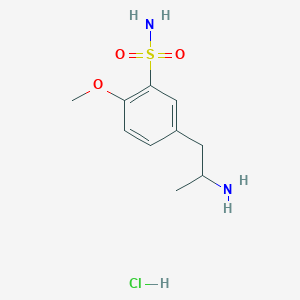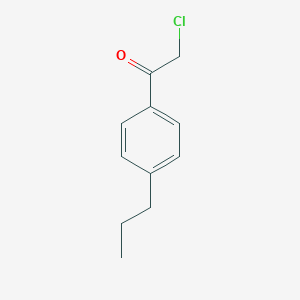
2-Chloro-1-(4-propyl-phenyl)-ethanone
Vue d'ensemble
Description
“2-Chloro-1-(4-propyl-phenyl)-ethanone” is a chemical compound with the molecular formula C12H15ClO . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(4-propyl-phenyl)-ethanone” consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The molecular weight is 210.70 g/mol .Applications De Recherche Scientifique
Proteomics Research
In the field of proteomics , this compound is utilized for the study of protein interactions and functions. It serves as a building block in the synthesis of more complex molecules that can interact with proteins, aiding in the identification of protein functions and the mapping of protein-protein interaction networks .
Organic Synthesis
“2-Chloro-1-(4-propyl-phenyl)-ethanone” plays a role in organic synthesis , particularly in the formation of carbon-carbon bonds. It’s used in reactions such as the Suzuki-Miyaura coupling, which is pivotal for constructing complex organic structures, potentially leading to new materials or pharmaceuticals .
Industrial Chemistry
In industrial applications , this compound is involved in the synthesis of materials that require specific structural properties. Its chlorinated aromatic ketone structure is valuable in creating polymers and resins with desired thermal and mechanical characteristics .
Environmental Research
The compound’s reactivity makes it significant in environmental research , especially in the study of degradation products of organic pollutants. Understanding its behavior helps in assessing the environmental impact and developing remediation strategies for chlorinated organic compounds .
Analytical Chemistry
“2-Chloro-1-(4-propyl-phenyl)-ethanone” is used in analytical chemistry as a standard or reagent in chromatography and mass spectrometry. These techniques are essential for the qualitative and quantitative analysis of complex mixtures, and the compound aids in method development and calibration .
Material Science
In material science , the compound contributes to the development of new materials with potential applications in electronics, coatings, and nanotechnology. Its molecular structure can be tailored to produce materials with specific electronic properties or chemical resistances .
Biochemistry
In biochemistry , it’s used as a precursor in the synthesis of biologically active molecules. Researchers can modify its structure to produce compounds that mimic natural substances or interact with biological pathways, which is crucial for drug discovery and understanding cellular processes .
Pharmacology
Lastly, in pharmacology , “2-Chloro-1-(4-propyl-phenyl)-ethanone” is valuable for the synthesis of pharmacophores. These are parts of molecular structures that are responsible for a drug’s biological activity, and this compound can be used to create new therapeutic agents .
Propriétés
IUPAC Name |
2-chloro-1-(4-propylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-2-3-9-4-6-10(7-5-9)11(13)8-12/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGGYHSECBWQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368430 | |
| Record name | 2-Chloro-1-(4-propyl-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-propyl-phenyl)-ethanone | |
CAS RN |
105443-49-0 | |
| Record name | 2-Chloro-1-(4-propyl-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



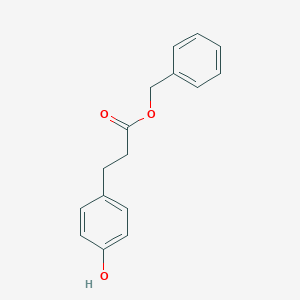
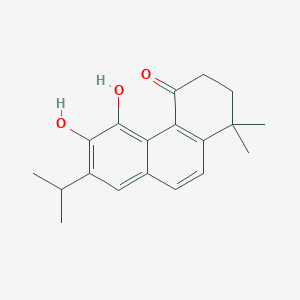
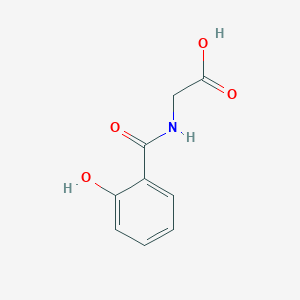
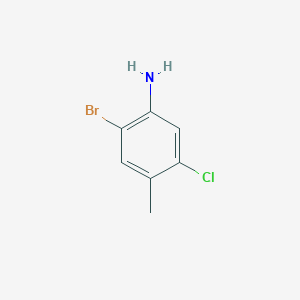
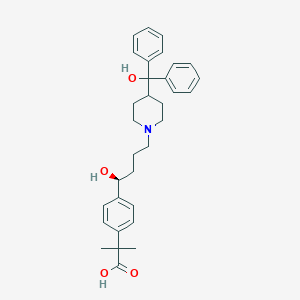
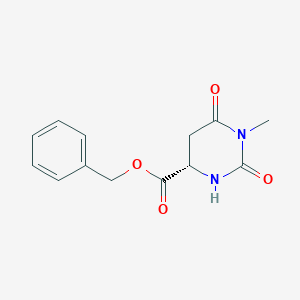
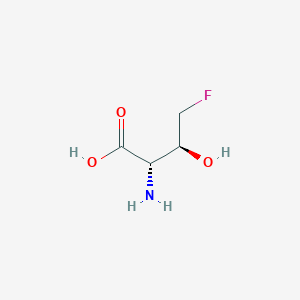
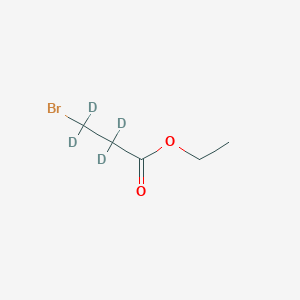
![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)




